

4-Nitrobenzaldoxime molecular weight and formula

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Compound of Interest

Compound Name: 4-Nitrobenzaldoxime

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An In-depth Technical Guide to **4-Nitrobenzaldoxime**: Properties, Synthesis, Characterization, and Applications

Introduction

4-Nitrobenzaldoxime is an organic compound that serves as a significant building block and intermediate in various fields of chemical synthesis, including pharmaceuticals and materials science. Its structure, featuring a nitro group, a benzene ring, and an aldoxime functional group, imparts specific reactivity and properties that are leveraged by researchers and drug development professionals.^[1] The presence of the oxime moiety (C=N-OH) allows for further chemical transformations, while the nitro group can influence the molecule's electronic properties and biological activity.

This guide provides a comprehensive technical overview of **4-Nitrobenzaldoxime**, designed for scientists and researchers. It delves into its fundamental physicochemical properties, provides detailed protocols for its synthesis and analytical characterization, discusses its current applications, and outlines essential safety and handling procedures. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the methodologies presented.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's properties is the foundation of its application. **4-Nitrobenzaldoxime** is a yellow crystalline solid, sparingly soluble in water.^[1] Its key identifiers

and properties are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₂ O ₃	[1][2][3][4]
Molecular Weight	166.13 g/mol	[2][3][4][5]
IUPAC Name	(NE)-N-[(4-nitrophenyl)methylidene]hydroxylamine	[1][2]
CAS Number	1129-37-9	[1][2][3]
Appearance	Yellow crystalline solid/powder	[1]
Melting Point	126-133 °C	[5][6]
Canonical SMILES	<chem>C1=CC(=CC=C1/C=N/O)[O-]</chem>	[2][4]
InChIKey	WTLPAVBACRIHHC-VMPITWQZSA-N	[2][4]

Isomerism

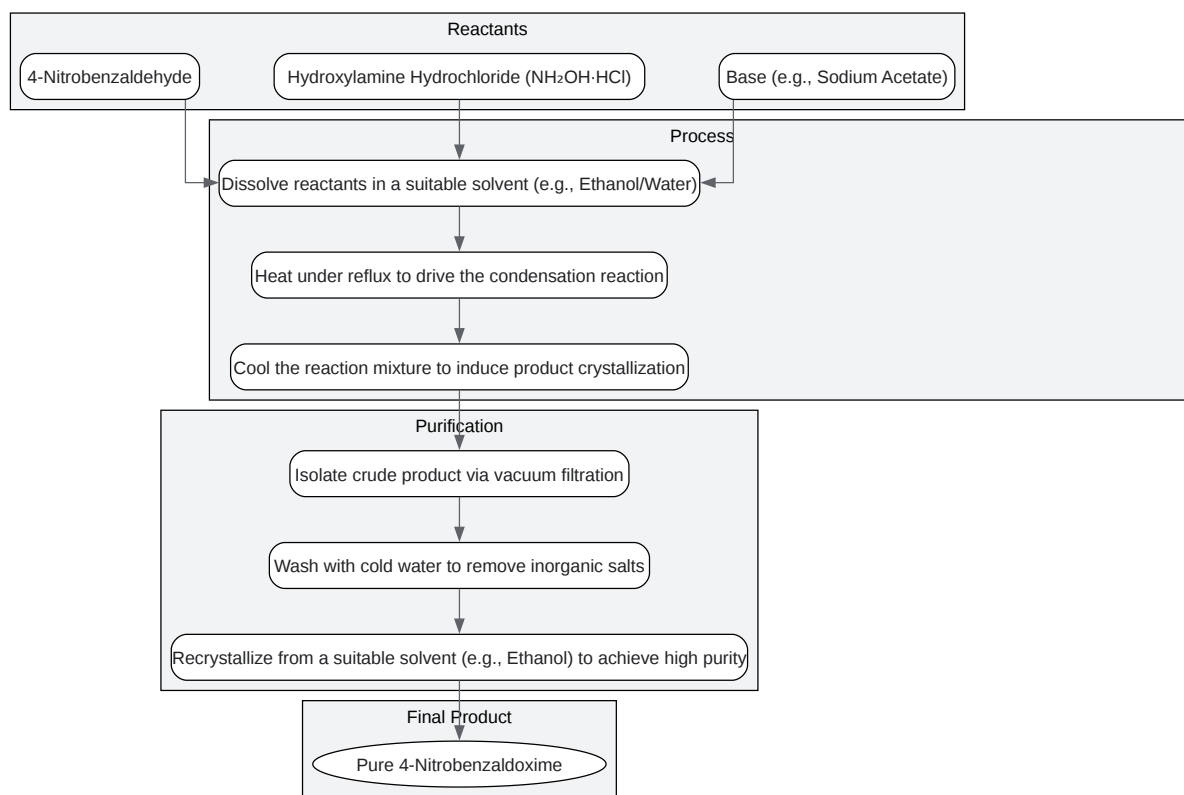
It is critical for researchers to recognize that **4-Nitrobenzaldoxime** can exist as geometric isomers due to the restricted rotation around the carbon-nitrogen double bond (C=N). These are designated as the (E) and (Z) isomers (historically referred to as syn and anti). The (E) isomer is generally the more stable and commonly encountered form.[6][7] The specific isomer can influence reaction kinetics and biological activity, making isomeric purity a key consideration in synthesis and application.

Section 2: Synthesis of 4-Nitrobenzaldoxime

The most direct and widely adopted method for synthesizing **4-Nitrobenzaldoxime** is the condensation reaction between its parent aldehyde, 4-nitrobenzaldehyde, and hydroxylamine.[8] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the oxime.

Synthesis Rationale & Workflow

The core of this synthesis involves the nucleophilic nitrogen of hydroxylamine (NH_2OH) attacking the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. Hydroxylamine is typically used as its hydrochloride salt ($\text{NH}_2\text{OH}\cdot\text{HCl}$) for stability. A base is added to the reaction mixture to neutralize the HCl , thereby liberating the free hydroxylamine which is the active nucleophile. The subsequent elimination of a water molecule yields the final oxime product.



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Caption: General workflow for the synthesis of **4-Nitrobenzaldoxime**.

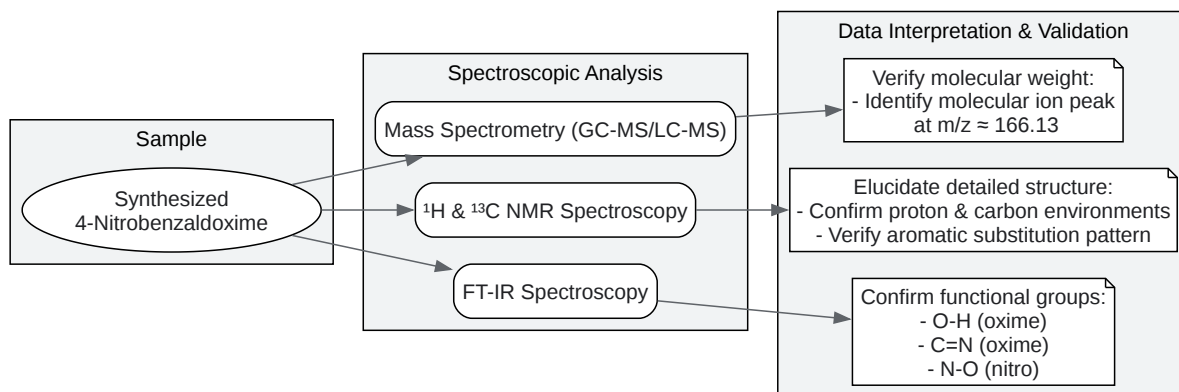
Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous aryl oximes. [8]

- **Reagent Preparation:** In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 4-nitrobenzaldehyde in 100 mL of 95% ethanol.
- **Addition of Hydroxylamine:** In a separate beaker, prepare a solution of 7.0 g of hydroxylamine hydrochloride in 20 mL of water. Add this aqueous solution to the ethanolic solution of 4-nitrobenzaldehyde in the flask.
- **Reaction Initiation:** Add 10.0 g of sodium acetate trihydrate to the mixture. The sodium acetate acts as the base to liberate free hydroxylamine.
- **Reflux:** Gently heat the mixture to reflux using a heating mantle. Maintain the reflux for 1-2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- **Crystallization:** After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate the crystallization of the product.
- **Isolation:** Collect the precipitated yellow crystals by vacuum filtration using a Büchner funnel.
- **Purification:** Wash the crystals with cold water to remove any remaining inorganic salts. For higher purity, the crude product can be recrystallized from ethanol. Dry the purified crystals in a vacuum oven.

Section 3: Analytical Characterization

Post-synthesis, it is imperative to verify the identity, structure, and purity of the **4-Nitrobenzaldoxime**. A combination of spectroscopic techniques provides a self-validating system for characterization.



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Caption: General analytical workflow for **4-Nitrobenzaldoxime** characterization.

Infrared (IR) Spectroscopy Protocol

IR spectroscopy is used to identify the key functional groups present in the molecule.

- **Sample Preparation:** A small amount of the dried **4-Nitrobenzaldoxime** sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.^[9]
- **Data Acquisition:** The spectrum is recorded using an FT-IR spectrometer, typically from 4000 to 400 cm⁻¹.^[9]
- **Expected Peaks:**
 - ~3300-3100 cm⁻¹: A broad peak corresponding to the O-H stretch of the oxime group.
 - ~1600 cm⁻¹: A peak for the C=N stretch of the oxime.

- $\sim 1520\text{ cm}^{-1}$ and $\sim 1340\text{ cm}^{-1}$: Strong, characteristic peaks for the asymmetric and symmetric stretching of the aromatic nitro group (NO_2).
- $\sim 940\text{ cm}^{-1}$: A peak associated with the N-O stretch of the oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR provides detailed information about the molecular structure and connectivity.

- Sample Preparation: Dissolve 10-20 mg of the sample in a deuterated solvent like DMSO- d_6 or CDCl_3 in an NMR tube.[\[9\]](#)
- Data Acquisition: Record ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer.[\[9\]](#)[\[10\]](#)
- Expected ^1H NMR Signals (in DMSO- d_6):
 - $\sim 11.5\text{ ppm}$: A singlet for the hydroxyl proton ($-\text{OH}$) of the oxime.
 - $\sim 8.2\text{ ppm}$: A doublet for the two aromatic protons ortho to the nitro group.
 - $\sim 7.8\text{ ppm}$: A doublet for the two aromatic protons meta to the nitro group.
 - $\sim 8.1\text{ ppm}$: A singlet for the proton on the carbon of the $\text{C}=\text{N}$ bond (aldoxime proton).

Mass Spectrometry (MS) Protocol

MS is used to confirm the molecular weight of the compound.

- Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) or a direct insertion probe.[\[9\]](#)[\[11\]](#)
- Ionization: Electron Ionization (EI) is commonly used.
- Expected Result: The mass spectrum should show a molecular ion peak ($[\text{M}]^+$) at a mass-to-charge ratio (m/z) corresponding to the molecular weight of **4-Nitrobenzaldoxime**, which is approximately 166.[\[2\]](#)

Section 4: Applications in Research and Drug Development

4-Nitrobenzaldoxime is more than a laboratory curiosity; it is a versatile intermediate with applications in synthetic chemistry and medicinal research.

- **Synthesis of Nitriles:** Aldoximes are readily dehydrated to form nitriles, which are valuable functional groups in organic synthesis. **4-Nitrobenzaldoxime** can be converted to 4-nitrobenzonitrile, an important precursor for dyes, pharmaceuticals, and agricultural chemicals.[\[12\]](#)
- **Precursor for Biologically Active Molecules:** The parent aldehyde, 4-nitrobenzaldehyde, has been used to synthesize novel anticancer drug candidates.[\[13\]](#) These derivatives have been conjugated with carbon quantum dots for targeted drug delivery to prostate cancer cells, demonstrating significant cytotoxic effects.[\[13\]](#) This highlights the potential of the 4-nitrobenzyl scaffold, for which **4-Nitrobenzaldoxime** is a direct derivative, in medicinal chemistry.
- **Antimicrobial and Antitumor Studies:** While specific studies on **4-Nitrobenzaldoxime** are limited, related nitro-aromatic compounds and oximes are known to possess a range of biological activities. It has been investigated for potential antimicrobial and antitumor properties, making it a compound of interest for screening in drug discovery programs.[\[1\]](#)

Section 5: Safety and Handling

Scientific integrity demands a rigorous approach to safety. **4-Nitrobenzaldoxime** is a hazardous chemical and must be handled with appropriate precautions.

Hazard Class	GHS Classification	Precautionary Statements
Acute Toxicity, Oral	H301: Toxic if swallowed	P264, P270, P301+P310, P330, P405, P501[14][15]
Skin Corrosion/Irritation	H315: Causes skin irritation	P280, P302+P352, P332+P313[15]
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	P280, P305+P351+P338, P337+P313[15]
Target Organ Toxicity	H335: May cause respiratory irritation	P261, P271, P304+P340, P312[15]

- Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid all personal contact by wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][16]
- Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly sealed and store locked up.[1][14]
- Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, regional, and national regulations.[14]

Conclusion

4-Nitrobenzaldoxime is a well-defined chemical compound with a precise molecular formula of $C_7H_6N_2O_3$ and a molecular weight of 166.13 g/mol.[2][3][4] Its synthesis via the condensation of 4-nitrobenzaldehyde and hydroxylamine is a robust and reliable procedure. The identity and purity of the compound can be unequivocally confirmed through a combination of IR, NMR, and mass spectrometry. Beyond its fundamental chemical interest, **4-Nitrobenzaldoxime** serves as a valuable intermediate in organic synthesis and holds potential for applications in the development of new therapeutic agents. Adherence to strict safety protocols is mandatory when handling this toxic compound. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and utilize **4-Nitrobenzaldoxime** in their scientific endeavors.

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